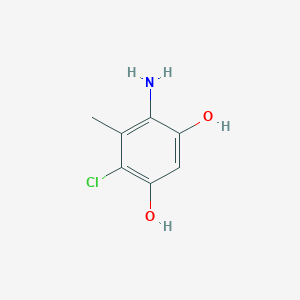
1,3-Benzenediol, 4-amino-6-chloro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is a derivative of benzenediol with an amino group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 5th position
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by nitration of 1,3-benzenediol followed by reduction to introduce the amino group.
Halogenation and Methylation: Chlorination of 1,3-benzenediol followed by methylation can introduce the chlorine and methyl groups, respectively.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the compound is synthesized in controlled reaction vessels.
Continuous Flow Process: Some industrial setups use continuous flow reactors to maintain consistent production rates and quality.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and iron powder (Fe).
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Chloro-substituted or amino-substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical treatments for skin conditions such as acne and eczema.
Industry: Employed in the production of resins, plastics, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Interferes with microbial cell wall synthesis and function.
Keratolytic Activity: Promotes the shedding of dead skin cells, aiding in the treatment of skin conditions.
Anti-inflammatory Properties: Reduces inflammation by inhibiting certain inflammatory pathways.
Comparación Con Compuestos Similares
1,3-Benzenediol (Resorcinol): Similar structure but lacks the amino, chlorine, and methyl groups.
4-Chloro-1,3-benzenediol: Similar but lacks the amino and methyl groups.
4-Amino-1,3-benzenediol: Similar but lacks the chlorine and methyl groups.
Uniqueness: 1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is unique due to the presence of all three substituents (amino, chlorine, and methyl), which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H8ClNO2 |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
4-amino-6-chloro-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8ClNO2/c1-3-6(8)4(10)2-5(11)7(3)9/h2,10-11H,9H2,1H3 |
Clave InChI |
HDLWNKUIXSODDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1Cl)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


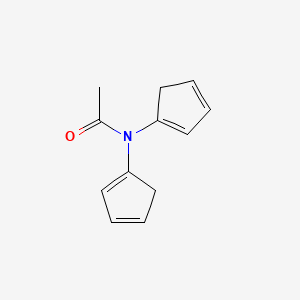
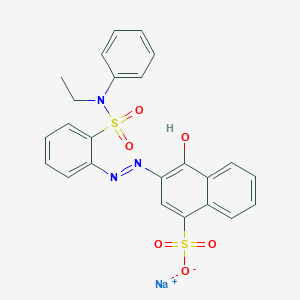
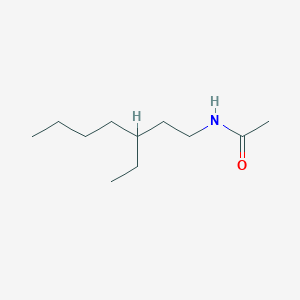
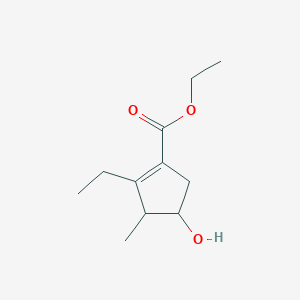
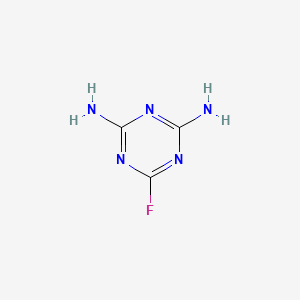
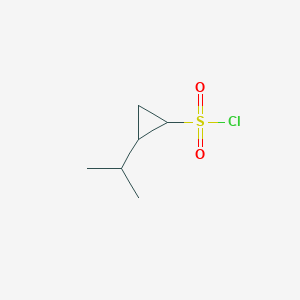
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

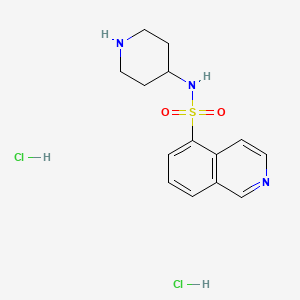
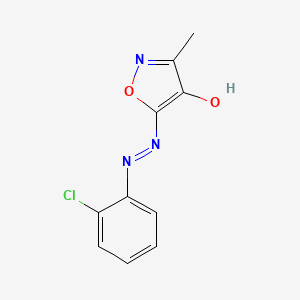
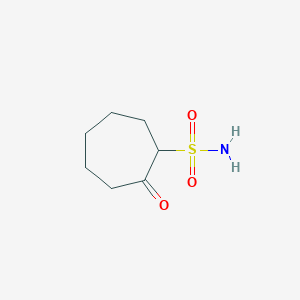
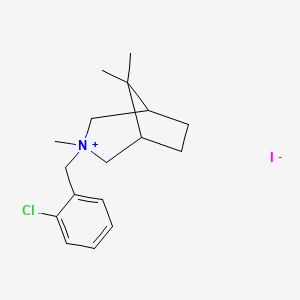
![N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide](/img/structure/B15348572.png)
